2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid

説明

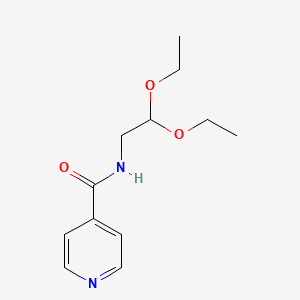

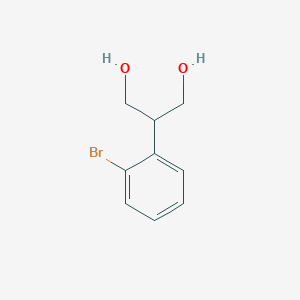

“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of “2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6 (9 (13)14)5-8 (7)12-10/h3-5H,2H2,1H3, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis

“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a powder at room temperature . Its molecular weight is 206.2 .科学的研究の応用

1. Synthesis of Benzimidazoles

- Application Summary: Benzimidazole is a key pharmacophore in drug discovery. A novel HBTU-promoted methodology has been reported for the synthesis of indole, alkyl, and alpha-amino benzimidazoles .

- Methods of Application: This method involves a mild, acid-free, and one-pot synthesis of benzimidazoles. An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles .

- Results or Outcomes: The method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids. The corresponding benzimidazoles were obtained in 80–99% yield .

2. Corrosion Inhibitors

- Application Summary: Benzimidazoles and their derivatives are used as corrosion inhibitors for steels, pure metals, and alloys .

- Methods of Application: Benzimidazoles act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

- Results or Outcomes: Benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

3. Candesartan

- Application Summary: Candesartan is an angiotensin II receptor antagonist used around the world to treat elevated blood pressure and congestive heart failure . It is also being studied for its potential use in treating mild cognitive impairment and Alzheimer’s disease .

- Methods of Application: Candesartan is administered orally. It acts on the renin-angiotensin system, which regulates blood pressure in the body and brain .

- Results or Outcomes: Use of angiotensin receptor blockers (ARBs), including candesartan, is associated with a reduced incidence of cognitive impairment, dementia, and Alzheimer’s disease .

4. Biological Activities of 1,3-Diazole Derivatives

- Application Summary: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: These compounds are typically synthesized in the lab and then tested in vitro or in vivo for their biological activities .

- Results or Outcomes: The specific results or outcomes depend on the particular derivative and the biological activity being tested .

5. Alzheimer’s Disease Treatment

- Application Summary: Candesartan, a compound with a similar structure to “2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid”, is being studied for its potential use in treating mild cognitive impairment and Alzheimer’s disease .

- Methods of Application: Candesartan crosses the blood-brain barrier and acts on the renin-angiotensin system, which regulates blood pressure in the body and brain .

- Results or Outcomes: Use of angiotensin receptor blockers (ARBs), including candesartan, is associated with a reduced incidence of cognitive impairment, dementia, and Alzheimer’s disease .

6. Anti-tubercular Activity

- Application Summary: Derivatives of 1,3-diazole, a compound related to “2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid”, have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

- Methods of Application: These compounds are typically synthesized in the lab and then tested in vitro for their biological activities .

- Results or Outcomes: The specific results or outcomes depend on the particular derivative and the biological activity being tested .

Safety And Hazards

特性

IUPAC Name |

2-ethoxy-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6(9(13)14)5-8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPBXJXCASKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)

![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)

![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)

![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)

![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)

![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)